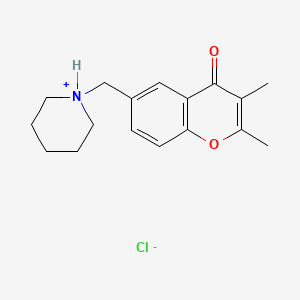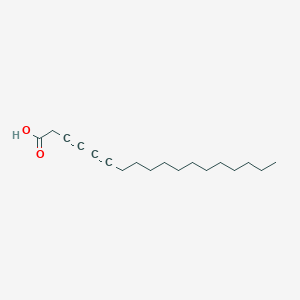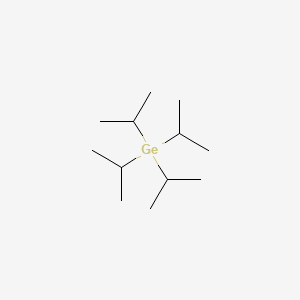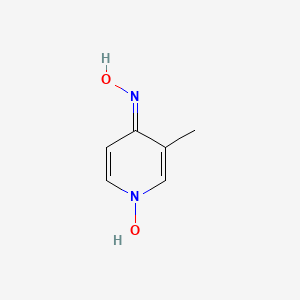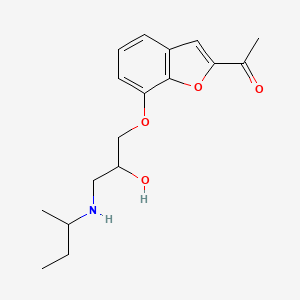
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves multiple steps, starting with the formation of the benzofuran core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) can be utilized to enhance reaction rates and improve overall efficiency . Additionally, the use of continuous flow reactors may be explored to scale up the production process while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines to secondary amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with others, allowing for further derivatization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Aplicaciones Científicas De Investigación
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its biological activities make it a potential candidate for studying cellular processes and developing new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation . Similarly, its antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran compound with applications in phototherapy for skin conditions.
Angelicin: Known for its anti-inflammatory and anti-cancer properties.
Uniqueness
2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for developing new compounds with tailored properties.
Propiedades
Número CAS |
39543-94-7 |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1-[7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C17H23NO4/c1-4-11(2)18-9-14(20)10-21-15-7-5-6-13-8-16(12(3)19)22-17(13)15/h5-8,11,14,18,20H,4,9-10H2,1-3H3 |
Clave InChI |
GTROMCBCQWPZHN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
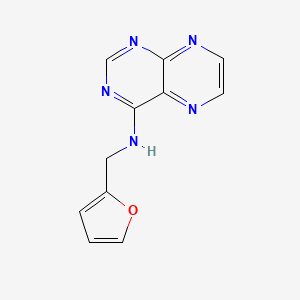
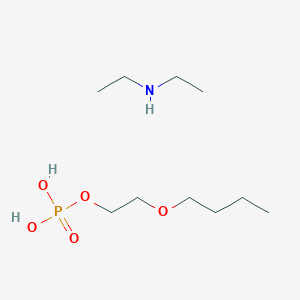
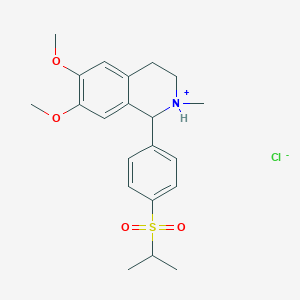

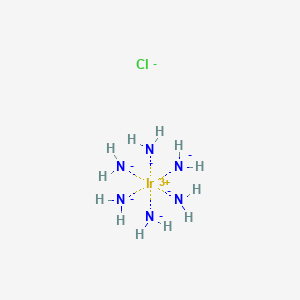

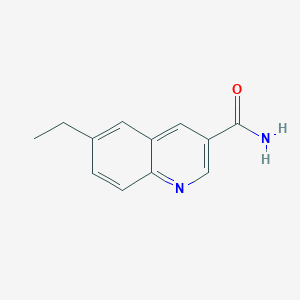
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
